Mozenavir dimesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications in the treatment of HIV/AIDS.
Preparation Methods
The synthesis of XM-412 involves several steps. One of the synthetic routes includes the Swern oxidation of N-(benzyloxycarbonyl)-®-phenylalaninol to produce an aldehyde, which is then subjected to a vanadium-mediated pinacol coupling to yield a diol . The hydroxyl groups of the diol are protected using [2-(trimethylsilyl)-ethoxy]methyl chloride and diisopropylethylamine in dimethylformamide to form a trimethylsilyl ethoxymethyl ether . The N-benzyloxycarbonyl groups are removed by hydrogenolysis over palladium on carbon to afford a diamine, which is then cyclized with carbonyldiimidazole to produce a cyclic urea .
Chemical Reactions Analysis
XM-412 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Swern oxidation is used to convert an alcohol to an aldehyde . The compound also undergoes hydrogenolysis, which involves the reduction of nitro groups to amines using catalytic hydrogenation . Additionally, the compound can undergo alkylation reactions, such as the alkylation of diazepinone with m-nitrobenzyl bromide in the presence of sodium hydride .
Scientific Research Applications
XM-412 has several scientific research applications, particularly in the field of medicinal chemistry. It is primarily used as an HIV protease inhibitor, which makes it a valuable compound in the development of antiretroviral therapies . The compound’s ability to inhibit HIV protease is crucial for preventing the maturation of viral particles, thereby reducing the viral load in patients with HIV/AIDS .
Mechanism of Action
The mechanism of action of XM-412 involves the inhibition of HIV protease, an enzyme essential for the maturation of infectious viral particles . By binding to the active site of the protease, XM-412 prevents the cleavage of viral polyproteins, which is necessary for the production of mature virions . This inhibition disrupts the viral replication cycle and reduces the spread of the virus within the host .
Comparison with Similar Compounds
XM-412 is similar to other HIV protease inhibitors, such as ritonavir and saquinavir . XM-412 is unique due to its specific chemical structure and synthetic route, which may offer advantages in terms of potency and selectivity . Other similar compounds include indinavir and nelfinavir, which also function as HIV protease inhibitors but differ in their chemical properties and pharmacokinetic profiles .
Properties
CAS No. |
177932-89-7 |
---|---|
Molecular Formula |
C35H44N4O9S2 |
Molecular Weight |
728.9 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one;methanesulfonic acid |
InChI |
InChI=1S/C33H36N4O3.2CH4O3S/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26;2*1-5(2,3)4/h1-18,29-32,38-39H,19-22,34-35H2;2*1H3,(H,2,3,4)/t29-,30-,31+,32+;;/m1../s1 |
InChI Key |
HINZVVDZPLARRP-YSVIXOAZSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DMP 450 DMP-450 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.